4-(3,5-Dichlorophenoxy)benzonitrile
Description
4-(3,5-Dichlorophenoxy)benzonitrile (C₁₃H₇Cl₂NO; molecular weight: ~264.10 g/mol) is a benzonitrile derivative featuring a 3,5-dichlorophenoxy substituent. The compound’s structure combines an electron-withdrawing nitrile group with a dichlorinated phenoxy moiety, which influences its physicochemical properties and reactivity. It is commercially available as a synthetic building block for organic chemistry applications, particularly in agrochemical and pharmaceutical research .
Properties
IUPAC Name |
4-(3,5-dichlorophenoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-10-5-11(15)7-13(6-10)17-12-3-1-9(8-16)2-4-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUPLKVXBDTQCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3,5-Dichlorophenoxy)benzonitrile, a compound with the chemical formula C13H8Cl2O, is notable for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
Chemical Structure:
- Molecular Formula: C13H8Cl2O
- CAS Number: 1153351-34-8
The synthesis of 4-(3,5-Dichlorophenoxy)benzonitrile typically involves the reaction of 3,5-dichlorophenol with benzonitrile under specific conditions that facilitate the formation of the ether linkage. Various methods can be employed, including microwave-assisted synthesis and traditional heating methods to optimize yield and purity.
Biological Activity Overview
4-(3,5-Dichlorophenoxy)benzonitrile exhibits a range of biological activities, including:
- Antimicrobial Activity: Studies have shown that this compound possesses significant antibacterial properties against various strains of bacteria.
- Antifungal Activity: It has demonstrated efficacy in inhibiting fungal growth, making it a candidate for agricultural applications.
- Herbicidal Properties: As a herbicide, it targets specific plant metabolic pathways, effectively controlling weed growth.
The biological activity of 4-(3,5-Dichlorophenoxy)benzonitrile is primarily attributed to its interaction with specific enzymes and receptors within target organisms:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit enzymes involved in critical biochemical pathways. For instance, it may disrupt the synthesis of essential fatty acids in plants.
- Receptor Binding: Molecular docking studies indicate that 4-(3,5-Dichlorophenoxy)benzonitrile can bind to various receptors, influencing cellular signaling pathways.
Case Studies
-
Cytotoxic Effects on Human Cell Lines:
A study evaluated the cytotoxic effects of benzonitrile pesticides, including 4-(3,5-Dichlorophenoxy)benzonitrile, on human cell lines (Hep G2 and HEK293T). Results indicated a dose-dependent reduction in cell viability, suggesting potential implications for human health when exposed to this compound through environmental routes . -
Antibacterial Activity Assessment:
In vitro tests demonstrated that 4-(3,5-Dichlorophenoxy)benzonitrile exhibited potent antibacterial activity against multi-drug resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those for conventional antibiotics .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 4-(3,5-Dichlorophenoxy)benzonitrile and related compounds, emphasizing functional groups, molecular properties, and applications:
Key Structural and Functional Insights
Phenoxy vs. Carboxylic Acid Groups: 4-(3,5-Dichlorophenoxy)benzonitrile replaces the carboxylic acid group in 2,4-D with a nitrile, reducing polarity and altering solubility (logP ~3.2 estimated vs. 2,4-D’s logP ~2.8). This may limit its direct herbicidal efficacy but enhance lipid membrane permeability in prodrug designs .
Chlorine Substitution Patterns: The 3,5-dichloro configuration on the phenoxy ring enhances electron-withdrawing effects compared to 2,4-D’s 2,4-dichloro substitution. This could stabilize radical intermediates in photodegradation or modify binding to auxin receptors .
Nitrile vs. Amino/Hydroxyl Groups: Unlike 4-amino-3,5-dichlorobenzonitrile, the absence of an amino group in the target compound reduces nucleophilic reactivity, making it less suitable for coupling reactions (e.g., amide bond formation) but more stable under acidic conditions . The hydroxyl group in 3,5-difluoro-4-hydroxybenzonitrile increases acidity (pKa ~7–8), whereas the nitrile group in the target compound is non-ionizable, favoring applications in non-polar media .
This contrasts with the target compound’s simpler structure, which may facilitate diffusion into biological systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
